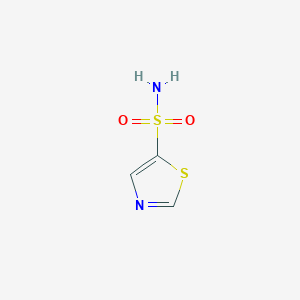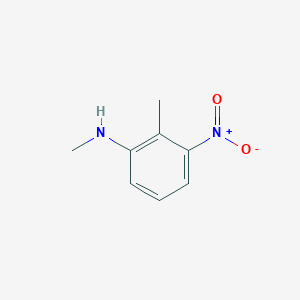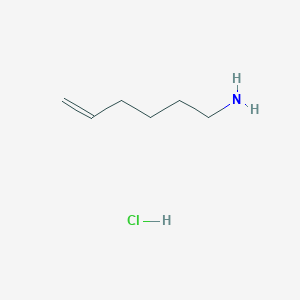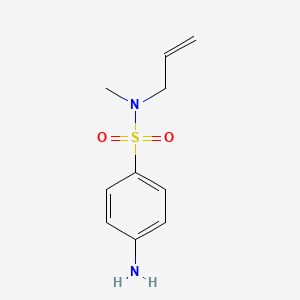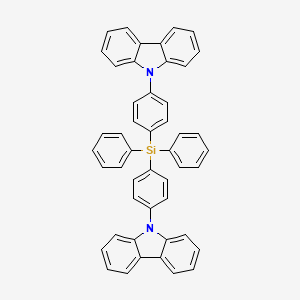
Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane
概要
説明
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane typically involves the Ullmann condensation reaction. This reaction is carried out under an inert atmosphere using 18-crown-6 ether, copper, and potassium carbonate in 1,2-dichlorobenzene at 180°C for 72 hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent product quality. The purification of the compound is typically done through sublimation to obtain a high-purity product .
化学反応の分析
Types of Reactions
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carbazole derivatives, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane has a wide range of scientific research applications:
Organic Electronics: The compound is widely used in the development of OLEDs due to its excellent electroluminescent properties.
Photovoltaics: It serves as a charge transport material in organic photovoltaics (OPVs), enhancing the efficiency of these devices.
Field-Effect Transistors: The compound is used in organic field-effect transistors (OFETs) due to its semiconducting properties.
Biological Research: While its primary applications are in electronics, the compound’s unique properties make it a subject of interest in various biological research studies.
作用機序
The mechanism of action of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane in electronic applications involves its ability to facilitate efficient energy transfer. In OLEDs, the compound acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity . The molecular targets and pathways involved include the interaction of the compound with dopant molecules and the efficient transfer of energy within the electronic device.
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound is similar in structure and is also used in OLED applications.
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Another compound with similar applications in organic electronics.
Uniqueness
Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is unique due to its specific structural arrangement, which provides superior electroluminescent properties compared to other similar compounds. Its ability to act as a host material in OLEDs and its high thermal stability make it a preferred choice in various electronic applications .
特性
IUPAC Name |
bis(4-carbazol-9-ylphenyl)-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOBIJWMPMUWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722674 | |
| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848464-60-8 | |
| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


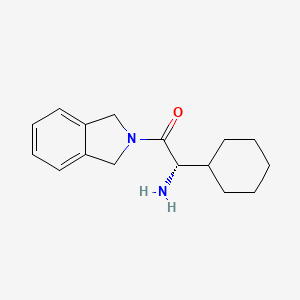
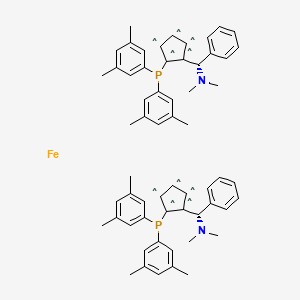
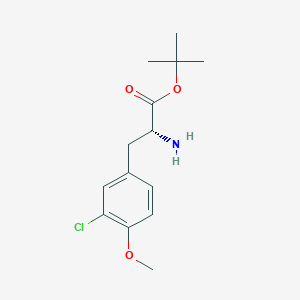
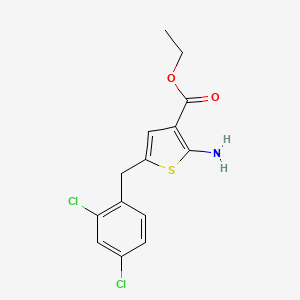
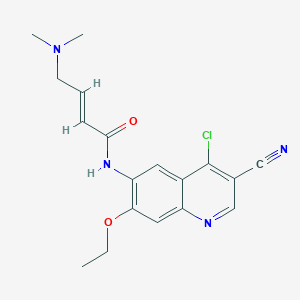
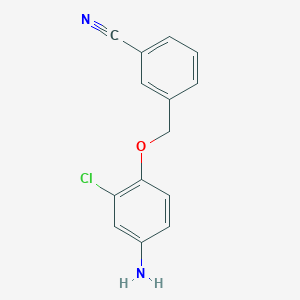
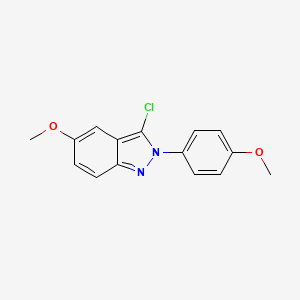
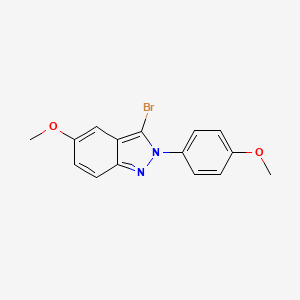
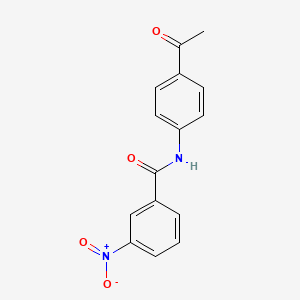
![1H-Indole-1-carboxylic acid, 2-borono-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B3287836.png)
